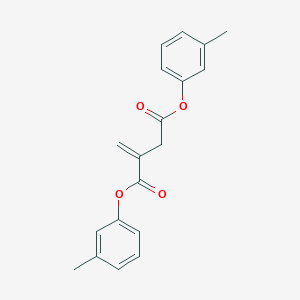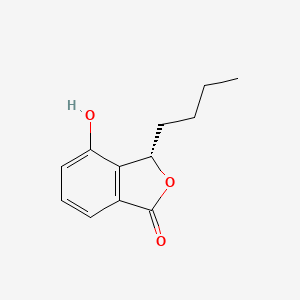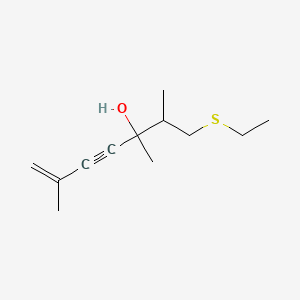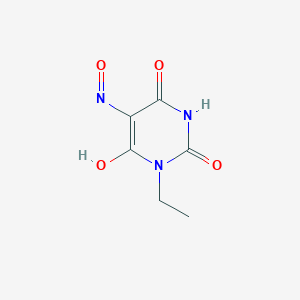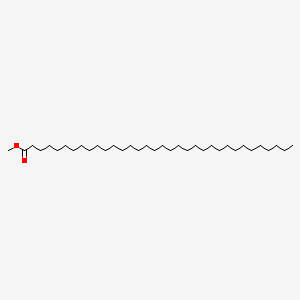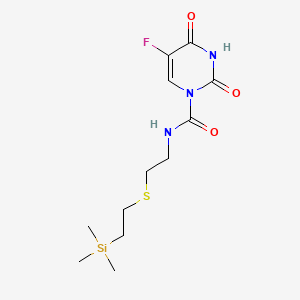
1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil is a synthetic compound that combines the properties of fluorouracil, a well-known chemotherapeutic agent, with a trimethylsilylethyl group. This modification aims to enhance the compound’s stability and bioavailability, making it a promising candidate for various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil typically involves the following steps:
Formation of the Trimethylsilylethyl Group: This step involves the reaction of 2-trimethylsilylethanol with a suitable activating agent, such as trichloroacetimidate, to form 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate.
Attachment to Fluorouracil: The activated trimethylsilylethyl group is then reacted with 5-fluorouracil in the presence of a suitable base, such as imidazole, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the trimethylsilylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom in the fluorouracil moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential as a chemotherapeutic agent with improved stability and bioavailability compared to fluorouracil.
Mécanisme D'action
The mechanism of action of 1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil involves its conversion to active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The trimethylsilylethyl group enhances the compound’s stability and bioavailability, allowing for more effective delivery to target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-fluorouracil that is converted to the active drug in the body.
Tegafur: Another prodrug of 5-fluorouracil used in combination with other agents for cancer treatment.
Uniqueness
1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil is unique in that it combines the properties of fluorouracil with a trimethylsilylethyl group, enhancing its stability and bioavailability. This modification potentially allows for more effective and targeted delivery of the chemotherapeutic agent, reducing side effects and improving therapeutic outcomes .
Propriétés
Numéro CAS |
79281-04-2 |
|---|---|
Formule moléculaire |
C12H20FN3O3SSi |
Poids moléculaire |
333.46 g/mol |
Nom IUPAC |
5-fluoro-2,4-dioxo-N-[2-(2-trimethylsilylethylsulfanyl)ethyl]pyrimidine-1-carboxamide |
InChI |
InChI=1S/C12H20FN3O3SSi/c1-21(2,3)7-6-20-5-4-14-11(18)16-8-9(13)10(17)15-12(16)19/h8H,4-7H2,1-3H3,(H,14,18)(H,15,17,19) |
Clé InChI |
ZZCWVAQZNJXOOZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCSCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


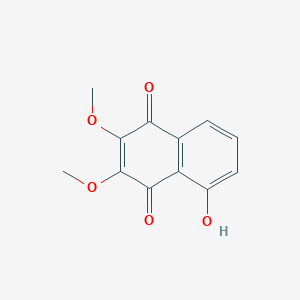

![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
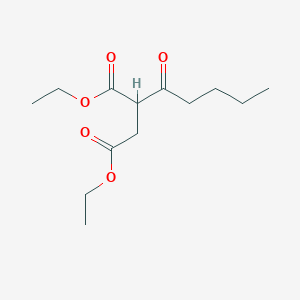
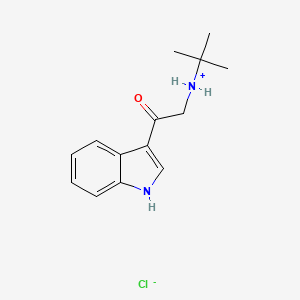
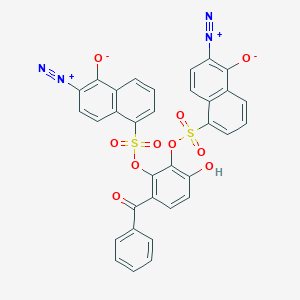
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
